molecular formula C11H11ClN2S B6629255 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)pyridin-4-amine

2-chloro-N-methyl-N-(thiophen-3-ylmethyl)pyridin-4-amine

Cat. No. B6629255
M. Wt: 238.74 g/mol
InChI Key: WTAZVALHJFKMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-methyl-N-(thiophen-3-ylmethyl)pyridin-4-amine is a chemical compound that has gained significant attention in scientific research due to its diverse range of potential applications. This compound is a member of the pyridine family and is commonly referred to as CTK8F0227. In

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)pyridin-4-amine is not fully understood, but several research studies have proposed that it works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and survival. Additionally, this compound has been shown to have antioxidant properties that may help protect against oxidative stress and inflammation, which are known to play a role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
Several research studies have demonstrated that 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)pyridin-4-amine has significant biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, this compound has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)pyridin-4-amine in lab experiments is its potent anti-cancer activity and neuroprotective effects. Additionally, this compound is relatively easy to synthesize and has a high purity level, which makes it ideal for use in various research studies. However, one of the limitations of using this compound is that it may have potential toxicity and side effects, which need to be carefully evaluated before using it in clinical trials.

Future Directions

There are several future directions for research on 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)pyridin-4-amine. One area of research is to further elucidate the mechanism of action of this compound and identify its molecular targets. Additionally, more studies are needed to investigate the potential use of this compound as a therapeutic agent for the treatment of neurodegenerative diseases. Furthermore, research is needed to evaluate the safety and efficacy of this compound in clinical trials and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis method of 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)pyridin-4-amine involves a multi-step process that has been described in detail by various research studies. The first step involves the reaction of 2-chloro-4-aminopyridine with thiophen-3-ylmethanol in the presence of a catalyst to form 2-chloro-N-(thiophen-3-ylmethyl)pyridin-4-amine. The second step involves the reaction of the intermediate product with methyl iodide to form the final product, 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)pyridin-4-amine.

Scientific Research Applications

2-chloro-N-methyl-N-(thiophen-3-ylmethyl)pyridin-4-amine has been widely studied for its potential applications in the field of medicinal chemistry. Several research studies have demonstrated that this compound exhibits significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N-methyl-N-(thiophen-3-ylmethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-14(7-9-3-5-15-8-9)10-2-4-13-11(12)6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAZVALHJFKMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.